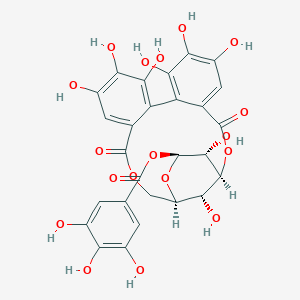

Corilagin

Overview

Description

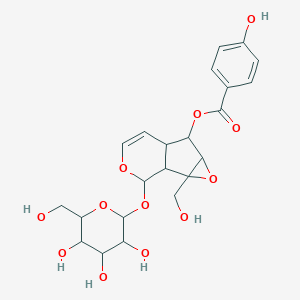

Corilagin is an ellagitannin . It was first isolated in 1951 from Dividivi extract and from Caesalpinia coriaria . It can also be found in Alchornea glandulosa and in the leaves of Punica granatum (pomegranate) . It is a weak carbonic anhydrase inhibitor .

Synthesis Analysis

A validated rapid HPLC–PDA method was developed for identification and quantification of five tannin-related constituents including corilagin in the extracts prepared from the bark and fruits of four Terminalia species .Molecular Structure Analysis

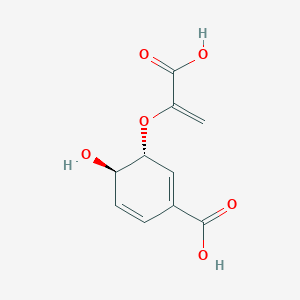

Corilagin’s IUPAC name is [3,5-dihydroxy-2-(3,4,5-trihydroxybenzoyl)oxy-6-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-4-yl] 3,4,5-trihydroxybenzoate . Its molecular formula is C27H22O18 .Chemical Reactions Analysis

Corilagin has been found to inhibit the ROS/TXNIP/NLRP3 pathway, which suppresses inflammasome activation and pyroptosis .Physical And Chemical Properties Analysis

Corilagin’s molar mass is 634.45 g/mol . It is a polyphenolic tannic acid .Scientific Research Applications

Anti-Esophageal Cancer Properties : Corilagin has demonstrated significant anti-esophageal cancer activity, both in vitro and in vivo, by activating mitochondrial and endoplasmic reticulum stress signaling pathways, showing promise as a therapeutic agent for esophageal cancer (Wu et al., 2020).

Inhibitor of NF-kappaB Activity : It acts as a potent inhibitor of NF-kappaB activity, reducing the expression of pro-inflammatory genes such as IL-8 in cystic fibrosis cells, making it a potential therapeutic molecule for this condition (Gambari et al., 2012).

Anti-Tumor and Hepatoprotective Activities : Corilagin is known for its anti-tumor, anti-inflammatory, and hepatoprotective activities. Recent advances in extraction technology have facilitated its obtainment, leading to renewed interest in its medicinal potential, particularly as an anti-tumor agent (Li et al., 2018).

Anti-Inflammatory Mechanism : The compound significantly reduces the production of pro-inflammatory cytokines and mediators by blocking NF-kappaB activation, and it promotes regression of inflammation, suggesting potential for treatment in inflammation-related diseases (Zhao et al., 2008).

Effects on Ovarian Cancer Cells : In research focusing on ovarian cancer, corilagin has shown apoptotic and genomic effects, suggesting its potential as a new treatment option for epithelial ovarian cancer (Attar et al., 2017).

Anti-Hyperalgesic Activity : Corilagin also exhibits anti-hyperalgesic activity, possibly due to interaction with the glutamatergic system, which could be beneficial for treating pain-related conditions (Moreira et al., 2013).

Broad-Spectrum Anticancer Activities : The compound has demonstrated inhibitory activity against the growth of numerous cancer cells, highlighting its potential as an antitumor agent in cancer treatment (Gupta et al., 2019).

Pharmacological Activities : Corilagin possesses various pharmacological activities including antitumor, antioxidative, antiatherogenic, thrombolytic, antihypertensive, hepatoprotective, antiviral, antibacterial, and anti-inflammatory effects, making it a candidate for further pharmaceutical research and development (Chen, 2010).

Safety And Hazards

Future Directions

Corilagin has shown potential as an antioxidant in reducing GA dependent on NLRP3 . It could be as effective for RBD/E484K but less effective for the RBD/N501Y and RBD/E484K-N501Y mutants . These discoveries lay the groundwork for future investigations on medications for arthritis, offering fresh approaches for the clinical identification and treatment of this condition .

properties

IUPAC Name |

[(1S,19R,21S,22R,23R)-6,7,8,11,12,13,22,23-octahydroxy-3,16-dioxo-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-21-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22O18/c28-9-1-6(2-10(29)16(9)32)24(39)45-27-22(38)23-19(35)13(43-27)5-42-25(40)7-3-11(30)17(33)20(36)14(7)15-8(26(41)44-23)4-12(31)18(34)21(15)37/h1-4,13,19,22-23,27-38H,5H2/t13-,19-,22-,23+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUSDEZXZIZRFGC-XIGLUPEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301104707 | |

| Record name | β-D-Glucopyranose, cyclic 3,6-(4,4′,5,5′,6,6′-hexahydroxy[1,1′-biphenyl]-2,2′-dicarboxylate) 1-(3,4,5-trihydroxybenzoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301104707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

634.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Corilagin | |

CAS RN |

2088321-44-0, 23094-69-1 | |

| Record name | β-D-Glucopyranose, cyclic 3,6-(4,4′,5,5′,6,6′-hexahydroxy[1,1′-biphenyl]-2,2′-dicarboxylate) 1-(3,4,5-trihydroxybenzoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2088321-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-D-Glucopyranose, cyclic 3,6-(4,4′,5,5′,6,6′-hexahydroxy[1,1′-biphenyl]-2,2′-dicarboxylate) 1-(3,4,5-trihydroxybenzoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301104707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Corilagin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.